Adenosine 5'-diphosphate dipotassium salt
Description
Adenosine 5'-diphosphate dipotassium salt (ADP-K₂) is a nucleotide derivative critical in cellular energy transfer and enzymatic processes. As the dipotassium salt form of ADP, it consists of adenosine bound to two phosphate groups, with potassium counterions replacing the acidic hydrogens of the phosphate moieties.
- Molecular Formula: Likely $ \text{C}{10}\text{H}{12}\text{N}5\text{O}{10}\text{P}2\text{K}2 $, replacing sodium in ADP disodium salt ($ \text{C}{10}\text{H}{13}\text{N}5\text{Na}2\text{O}{10}\text{P}2 $) with potassium .
- Applications: Used in biochemical assays, enzyme kinetics (e.g., ATPase/ADPase activity studies), and as a substrate or inhibitor in nucleotide metabolism research .
- Solubility: Potassium salts generally exhibit higher solubility in aqueous solutions compared to sodium salts, which may enhance its utility in high-throughput assays .
Properties
IUPAC Name |
dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWWJFMCDGNKL-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13K2N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview
A representative protocol involves dissolving ADP disodium salt (200 mg, 0.36 mmol) in distilled water and treating it with a cation exchange resin such as Dowex H⁺. The resin facilitates the replacement of sodium ions with protons, forming the free acid intermediate. Subsequent addition of potassium hydroxide (KOH) or potassium bicarbonate (KHCO₃) neutralizes the solution, yielding the dipotassium salt. For instance:
The product is then purified via high-performance countercurrent chromatography (HPCCC) or lyophilization.
Key Parameters
Table 1: Ion Exchange Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | ADP disodium salt (16178-48-6) | |
| Resin | Dowex H⁺ | |
| Neutralizing Agent | KOH/KHCO₃ | |
| Final Purity | ≥95% | |
| Storage Condition | -20°C in airtight containers |
Phosphoramidate Condensation
This method, adapted from ATP synthesis protocols, involves condensing adenosine 5'-phosphoramidate with pyrophosphoric acid derivatives. Although originally designed for ATP, modifications enable its application to ADP dipotassium salt.
Reaction Mechanism
Adenosine 5'-phosphoramidate (Compound I) reacts with pyrophosphoric acid esters in anhydrous dimethylformamide (DMF) under inert conditions:
Silver carbonate (Ag₂CO₃) acts as a catalyst, while 3,3-dimethylallyl bromide facilitates phosphorylation.
Optimization Challenges
-
Solvent Choice : DMF ensures solubility but requires rigorous drying to prevent hydrolysis.
-
Catalyst Loading : 0.5 equivalents of Ag₂CO₃ balances reaction rate and cost.
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Byproduct Removal : Centrifugation and methanol-water washes eliminate AgBr precipitates.
Microbial Fermentation
Patent US3769165A outlines a microbial approach using Arthrobacter species to biosynthesize ADP from adenine precursors. While this method primarily targets ATP, enzymatic dephosphorylation can yield ADP, which is subsequently converted to the dipotassium salt.
Fermentation Protocol
Advantages and Limitations
Purification and Characterization
High-Performance Countercurrent Chromatography (HPCCC)
HPCCC achieves >98% purity by exploiting differential partitioning in a two-phase solvent system. A typical mobile phase consists of 1-butanol/acetic acid/water (4:1:5), with a flow rate of 2 mL/min.
Analytical Confirmation
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 503.38 g/mol | |
| Solubility | 50 mg/mL in H₂O | |
| Heavy Metals | ≤0.002% | |
| Hygroscopicity | High; requires desiccated storage |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Ion Exchange | 21% | ≥95% | $$ | Lab-scale |
| Phosphoramidate | 15–18% | ≥90% | $$$$ | Small-scale |
| Microbial Fermentation | 40–50% | 85–90% | $ | Industrial |
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-diphosphate dipotassium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion back to adenosine 5’-triphosphate by ATP synthases.
Dephosphorylation: Further breakdown to adenosine 5’-monophosphate by specific phosphatases.
Common Reagents and Conditions:
Phosphorylation: Requires ATP synthase and a source of phosphate.
Dephosphorylation: Involves phosphatases and occurs under physiological conditions.
Major Products:
Phosphorylation: Adenosine 5’-triphosphate.
Dephosphorylation: Adenosine 5’-monophosphate.
Scientific Research Applications
Biochemical Research Applications
Energy Metabolism and Cellular Processes
- Adenosine 5'-diphosphate is pivotal in cellular energy metabolism. It acts as a substrate for ATP synthesis, facilitating energy transfer within cells. Its role in the conversion of glucose to ATP through glycolysis highlights its importance in bioenergetics .
Enzymatic Reactions
- ADP serves as a substrate for various enzymes, including kinases and adenylate cyclases. These enzymes are critical for signal transduction pathways that regulate numerous physiological processes .
Table 1: Enzymatic Role of Adenosine 5'-diphosphate
| Enzyme | Function | Reaction |
|---|---|---|
| Kinase | Phosphorylation of substrates | ADP + substrate → ATP + product |
| Adenylate Cyclase | Conversion of ATP to cyclic AMP | ATP → cAMP + PPi |
Medical Applications
Platelet Activation and Thrombosis
- Adenosine 5'-diphosphate is essential in hemostasis, influencing platelet aggregation through its interaction with specific receptors (P2Y1 and P2Y12). This property is exploited in clinical settings to assess platelet function and develop antiplatelet therapies .
Case Study: Clopidogrel Loading Dose
- A study demonstrated that a loading dose of clopidogrel significantly reduced platelet reactivity in patients undergoing coronary stenting, emphasizing the role of adenosine 5'-diphosphate in thrombus formation and cardiovascular health .
Pharmacological Applications
Inhibition of Ecto-5'-Nucleotidase
- The compound has been studied as an inhibitor of ecto-5'-nucleotidase, which converts AMP to adenosine. This inhibition can enhance the efficacy of certain chemotherapeutic agents by reversing drug resistance in cancer cells .
Table 2: Pharmacological Effects of Adenosine 5'-diphosphate
| Application | Mechanism | Outcome |
|---|---|---|
| Cancer Treatment | Inhibition of ecto-5'-nucleotidase | Increased drug sensitivity |
| Cardiovascular Health | Modulation of platelet aggregation | Reduced risk of thrombotic events |
Biotechnology Applications
Biopharmaceutical Production
- Adenosine 5'-diphosphate is utilized in the biopharmaceutical industry for the production of vaccines and therapeutic proteins due to its role as a co-factor in various enzymatic reactions .
Cell Culture Studies
- In cell culture systems, ADP is employed to study cellular responses under different metabolic conditions, contributing to our understanding of cellular physiology and pathology.
Mechanism of Action
Adenosine 5’-diphosphate dipotassium salt exerts its effects primarily through its role in energy transfer and signal transduction. It interacts with purinergic receptors, such as P2Y1 and P2Y12, to influence cellular processes like platelet activation and aggregation. Additionally, it can be converted to adenosine, which has various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Structural and Functional Analogues
ADP-K₂ belongs to a family of nucleotide derivatives with variations in phosphate groups, sugar modifications, and counterions. Below is a comparative analysis:
Table 1: Key Comparison of ADP-K₂ and Related Compounds
Key Research Findings
Salt Form Impact : Potassium salts like ADP-K₂ may enhance solubility and stability in enzymatic assays compared to sodium salts, as seen in ATP dipotassium salt applications .
Enzyme Specificity: Adenosine 2′,5′-diphosphate sodium salt inhibits 5′-nucleotidases more effectively than standard ADP due to its altered phosphate positioning .
Energy Transfer : ATP dipotassium salt’s third phosphate group enables energy storage, while ADP-K₂ serves as a lower-energy intermediate in ATP/ADP cycling .
Structural Modifications: The addition of functional groups (e.g., mannose in guanosine derivatives) or sulfur substitutions (e.g., thio-ATP) alters hydrolysis resistance and enzyme binding .
Unique Advantages of ADP Dipotassium Salt
- Enhanced Solubility : Potassium ions reduce aggregation in aqueous solutions, making ADP-K₂ preferable for high-concentration assays .
- Stability : Less hygroscopic than sodium salts, reducing variability in experimental conditions .
- Compatibility : Ideal for potassium-dependent enzymes (e.g., pyruvate kinase) without introducing sodium interference .
Biological Activity
Adenosine 5'-diphosphate (ADP) dipotassium salt is a key nucleotide involved in various biological processes, particularly in energy metabolism and cell signaling. This article explores its biological activity, applications, and relevant research findings.
Overview of Adenosine 5'-diphosphate
ADP is a derivative of adenosine triphosphate (ATP) and plays a crucial role in cellular metabolism. It is involved in the conversion of energy within cells and serves as a substrate for ATP synthesis. The dipotassium salt form enhances its solubility and stability, making it suitable for various biochemical applications.
Biological Functions
- Energy Metabolism : ADP is essential for the synthesis of ATP through oxidative phosphorylation and substrate-level phosphorylation. It acts as a substrate for ATP synthases, facilitating energy transfer within cells .
- Platelet Activation : ADP functions as a platelet agonist, stimulating platelet aggregation through P2Y receptors. This property is exploited in clinical settings to study antiplatelet therapies .
- Signal Transduction : ADP modulates various signaling pathways by acting on purinergic receptors, influencing processes such as inflammation, apoptosis, and cellular proliferation .
Case Studies
- Anti-inflammatory Effects : Research has shown that ADP can modulate inflammatory responses by interacting with A3 adenosine receptors. For instance, CF101, an A3AR agonist derived from adenosine, demonstrated anti-inflammatory effects in clinical trials for rheumatoid arthritis and psoriasis .
- Platelet Function Studies : A study utilized ADP as a positive control to assess the antiplatelet activity of disintegrins. The results indicated that ADP effectively induced platelet aggregation, which was essential for evaluating new antiplatelet agents .
Applications in Research
ADP dipotassium salt is employed in various experimental protocols:
- Flow Cytometry : Used to analyze platelet activation and the effects of different compounds on platelet function .
- Cell Signaling Studies : Investigated for its role in modulating pathways related to inflammation and apoptosis .
- Mitochondrial Function Tests : ADP is utilized in mitochondrial stress tests to evaluate cellular energy metabolism .
Data Table: Biological Activities of ADP Dipotassium Salt
Q & A
Basic Research Questions
1.1. Optimal Storage and Handling Conditions Q: What are the recommended storage and handling protocols for adenosine 5'-diphosphate dipotassium salt to ensure stability in biochemical assays? A: this compound is hygroscopic and sensitive to enzymatic degradation. Store lyophilized powder at –20°C in airtight, desiccated containers to prevent hydrolysis. For reconstituted solutions, use ultra-pure water (pH-adjusted to 7.0–7.5) and aliquot to avoid freeze-thaw cycles. Stability tests using HPLC or enzymatic activity assays (e.g., pyruvate kinase-coupled reactions) should confirm integrity before critical experiments .
1.2. Common Applications in Biochemical Assays Q: How is this compound utilized in enzyme-coupled assays? A: This compound serves as a substrate or product in kinase/phosphatase assays. For example, in pyruvate kinase reactions, ADP generation is coupled to NADH oxidation, monitored spectrophotometrically at 340 nm. Ensure reaction buffers contain Mg²⁺ (1–5 mM) to stabilize nucleotide-metal complexes. Negative controls (e.g., omitting enzymes) are critical to rule out non-specific hydrolysis .
1.3. Purity Assessment Methodologies Q: What analytical methods validate the purity of this compound for sensitive experiments? A: Use reverse-phase HPLC with UV detection (λ = 260 nm) to quantify ADP and detect contaminants (e.g., ATP, AMP). Alternatively, enzymatic assays with luciferase-based ATP detection can confirm the absence of ATP contamination. Purity ≥95% is recommended for kinetic studies, as impurities may skew kinetic parameters .
Advanced Research Questions
2.1. Counterion Effects on Experimental Outcomes Q: How do counterions (e.g., sodium vs. dipotassium) influence ADP’s behavior in ion channel or receptor studies? A: Counterions alter ionic strength and metal chelation. For example, dipotassium salts may enhance K⁺-sensitive channel activity (e.g., ATP-sensitive K⁺ channels) compared to sodium salts. In platelet activation studies, verify receptor specificity (e.g., P2Y₁₂) using equimolar counterion controls, as sodium ions may interfere with Na⁺/K⁺-ATPase activity .
2.2. Data Contradictions in Platelet Activation Studies Q: How to resolve discrepancies in ADP’s role in platelet activation across studies? A: Contradictions may arise from differential receptor expression (e.g., P2Y₁ vs. P2Y₁₂) or ADP degradation by ectonucleotidases (e.g., CD39). Include apyrase inhibitors (e.g., ARL 67156) in buffers to stabilize ADP. Validate results with selective receptor antagonists (e.g., ticagrelor for P2Y₁₂) and parallel assays using stable analogs (e.g., 2-MeSADP) .
2.3. Stability Under Variable pH and Temperature Q: What experimental conditions accelerate ADP degradation, and how can stability be monitored? A: ADP hydrolyzes rapidly at pH < 6.0 or > 8.0 and temperatures > 25°C . Use 31P-NMR or thin-layer chromatography (TLC) to track phosphate cleavage. For long-term stability, lyophilize aliquots with cryoprotectants (e.g., trehalose) and store under inert gas (argon) .
2.4. Role in Nucleotide-Binding Studies Q: How to design experiments probing ADP’s interaction with nucleotide-binding proteins (e.g., kinases)? A: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Include non-hydrolyzable analogs (e.g., ADPβS) to distinguish binding from catalytic activity. For structural studies, co-crystallize with Mg²⁺ to mimic physiological conditions .
2.5. Impact on Ion Channel Research Q: What protocols ensure reliable assessment of ADP’s modulation of ion channels (e.g., KATP)? A: Use patch-clamp electrophysiology in intracellular solutions containing 0.1–1 mM ADP dipotassium. Control for nucleotide triphosphates (e.g., ATP) via enzymatic depletion (hexokinase/glucose). Validate channel sensitivity with glibenclamide (KATP inhibitor) and compare with sodium salts to isolate counterion effects .
2.6. Modifications for Specific Assays Q: How can this compound be chemically modified for specialized applications? A: Introduce fluorescent tags (e.g., Mant-ADP) via primary amine conjugation for FRET-based binding assays. For phosphorylation studies, use γ-³²P-radiolabeled ADP in kinase assays, followed by autoradiography. Ensure modifications do not sterically hinder binding by comparing with unmodified ADP in control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
